molecular formula C23H15F2NO2 B2524840 3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 902507-40-8

3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2524840
CAS No.: 902507-40-8
M. Wt: 375.375
InChI Key: XYKPHAVVJFIKJB-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic small molecule recognized for its potent and selective inhibitory activity against Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a protein kinase implicated in critical cellular processes, including cell cycle control, neuronal differentiation, and synaptic plasticity. The compound functions by competitively binding to the ATP-binding site of the kinase, thereby blocking its catalytic activity. This mechanism has positioned it as a valuable chemical probe for investigating DYRK1A's role in the pathogenesis of Down syndrome, where the kinase is overexpressed due to its location on chromosome 21, as well as in neurodegenerative conditions like Alzheimer's disease. Research utilizing this inhibitor focuses on elucidating tau protein pathophysiology, as DYRK1A has been shown to phosphorylate tau at multiple residues associated with neurofibrillary tangle formation. Furthermore, its application extends to the field of oncology, where it is used to study the regulation of nuclear factor of activated T-cells (NFAT) transcription factors and their influence on cancer cell proliferation and survival. The specificity of this quinolin-4-one derivative makes it an essential tool for dissecting DYRK1A-mediated signaling pathways in molecular and cellular biology research.

Properties

IUPAC Name

3-(4-fluorobenzoyl)-1-[(4-fluorophenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F2NO2/c24-17-9-5-15(6-10-17)13-26-14-20(22(27)16-7-11-18(25)12-8-16)23(28)19-3-1-2-4-21(19)26/h1-12,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKPHAVVJFIKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2CC3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzoyl chloride with 4-fluorobenzylamine to form an intermediate, which is then cyclized with an appropriate reagent to yield the final quinolinone structure. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction parameters and reduce the formation of by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinolinone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted quinolinone derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Material Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity towards these targets, modulating their activity and leading to desired biological effects. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Electronic Effects

The table below highlights key structural differences between the target compound and its analogs:

Compound Name R1 (Position 3) R2 (Position 1) Additional Substituents Molecular Weight Notable Properties
Target Compound 4-Fluorobenzoyl 4-Fluorobenzyl None ~395.3* High lipophilicity due to dual fluorination
3-[(3-Chlorophenyl)sulfonyl] derivative 3-Chlorobenzenesulfonyl 4-Methylbenzyl 6-Fluoro, 7-diethylamino ~538.9 Enhanced electron-withdrawing (sulfonyl group)
3-(Benzenesulfonyl)-6-fluoroquinolinone Benzenesulfonyl 4-Methylbenzyl 6-Fluoro ~438.5 Improved solubility via sulfonyl group
6-Fluoro-3-(4-methoxybenzoyl) derivative 4-Methoxybenzoyl 2-Fluorobenzyl 6-Fluoro ~405.4 Electron-donating methoxy group
7-Trifluoromethyl analog None 4-Fluorobenzyl 7-Trifluoromethyl ~321.3 Metabolic stability via CF₃ group

*Calculated based on molecular formula C₂₄H₁₆F₂NO₂.

Key Observations:
  • Sulfonyl vs. Benzoyl : Sulfonyl groups (e.g., in and ) introduce stronger electron-withdrawing effects, which may alter reactivity or binding interactions compared to benzoyl-substituted derivatives .

Crystallographic and Conformational Insights

Crystallographic tools like SHELXL and ORTEP-3 (used in structural studies of related compounds) reveal that substituent positioning significantly impacts molecular conformation. For example:

  • Chalcone analogs with fluorophenyl groups exhibit dihedral angles between aromatic rings ranging from 7.14° to 56.26°, influencing packing efficiency and intermolecular interactions .
  • Sulfonyl-containing quinolinones (e.g., ) may adopt planar conformations due to resonance stabilization, whereas bulky groups like trifluoromethyl () could induce steric hindrance .

Biological Activity

3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinolinone class, characterized by its unique structure that includes fluorine substituents on both the benzoyl and phenyl groups. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • IUPAC Name : 3-(4-fluorobenzoyl)-1-[(4-fluorophenyl)methyl]quinolin-4-one
  • Molecular Formula : C23H15F2NO2
  • Molecular Weight : 375.4 g/mol
  • CAS Number : 902507-40-8

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Benzoyl Intermediate : 4-fluorobenzoyl chloride is prepared from 4-fluorobenzoic acid using thionyl chloride.
  • Condensation Reaction : The benzoyl chloride reacts with 3-fluorobenzylamine to form an amide.
  • Cyclization : The amide undergoes cyclization in the presence of a catalyst (e.g., polyphosphoric acid) to yield the quinolinone structure.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, potentially including enzymes and receptors involved in various signaling pathways. The presence of fluorine atoms enhances its binding affinity, which may lead to modulation of biological processes such as cell proliferation and apoptosis.

Antitumor Activity

Preliminary studies have indicated that compounds within the quinolinone class exhibit antitumor properties. For instance, derivatives similar to this compound have shown effectiveness in inhibiting tumor growth in various cancer models. A notable case study demonstrated significant antitumor effects in a cohort of patients treated with related benzamide compounds, suggesting a promising avenue for further investigation into this compound's therapeutic potential .

Enzyme Inhibition

Research has highlighted the potential of this compound as an inhibitor of specific enzymes critical in metabolic pathways. For example, compounds with similar structural motifs have been shown to inhibit tyrosinase activity, which is implicated in melanin production and can be relevant for conditions such as melanoma .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameStructureBiological Activity
Methyl 4-[(2-fluorobenzoyl)amino]benzoateStructureModerate antitumor activity
6-Fluoro-3-(4-fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-oneStructureStrong enzyme inhibition
3-Acetoxy-2-methyl-N-(phenyl)benzamideStructureNotable antitumor effects

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of quinolinone derivatives. Research indicates that modifications at specific positions on the quinoline ring can significantly impact biological activity. For instance, incorporating fluorine atoms has been shown to enhance binding affinity and selectivity towards target enzymes.

Case Studies

  • Antitumor Efficacy : A clinical trial involving patients with advanced tumors treated with similar quinolinone derivatives demonstrated prolonged survival rates and reduced tumor burden.
  • Enzyme Inhibition Studies : In vitro assays revealed that compounds structurally related to this compound effectively inhibited tyrosinase activity by disrupting substrate binding at the active site.

Q & A

Basic: How can synthetic routes for 3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one be optimized to improve yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with the preparation of the dihydroquinolin-4-one core. Key steps include:

  • Core formation : Cyclization of substituted aniline derivatives under acidic conditions (e.g., polyphosphoric acid) to generate the quinoline backbone .
  • Substituent introduction : Sequential Friedel-Crafts acylation with 4-fluorobenzoyl chloride and alkylation using 4-fluorobenzyl chloride. Catalysts like AlCl₃ or BF₃·Et₂O enhance regioselectivity .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF or DCM) to stabilize intermediates and reduce side reactions.
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) achieves >95% purity .

Advanced: What advanced techniques are recommended for resolving structural ambiguities in this compound?

Methodological Answer:
For unambiguous structural confirmation:

  • X-ray crystallography : Co-crystallize with a heavy atom (e.g., bromine derivative) and refine using SHELXL . SHELX programs enable high-resolution refinement, even for twinned crystals or low-symmetry space groups.
  • NMR spectroscopy : Use ¹H-¹³C HMBC to verify connectivity of fluorinated substituents. ¹⁹F NMR (δ -110 to -115 ppm) confirms para-substitution on benzoyl and benzyl groups .
  • Mass spectrometry : High-resolution ESI-MS (expected [M+H]⁺: ~388.12 m/z) validates molecular formula .

Basic: What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:

  • Anticancer screening : Use NCI-60 cell lines with 72-hour MTT assays. Compare IC₅₀ values against doxorubicin .
  • Anti-inflammatory testing : Measure inhibition of COX-2 and LOX enzymes via fluorometric assays (IC₅₀ reported as <10 µM for analogs) .
  • Antioxidant activity : DPPH radical scavenging assay (EC₅₀) and FRAP for reducing power quantification .

Advanced: How can researchers investigate its mechanism of action against kinase targets?

Methodological Answer:

  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify targets. Prioritize kinases with <50% residual activity at 1 µM .
  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., EGFR, PDB ID: 1M17). Fluorobenzoyl groups often occupy hydrophobic pockets, while the quinoline core mimics ATP’s adenine .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring thermal stabilization of kinases in cell lysates post-treatment .

Advanced: How should contradictory data between computational predictions and experimental bioactivity be addressed?

Methodological Answer:

  • Re-evaluate computational models : Adjust force fields (e.g., AMBER vs. CHARMM) for fluorine’s electronegativity and π-stacking interactions.
  • Validate assay conditions : Check for off-target effects (e.g., redox cycling in MTT assays) using resazurin or CellTiter-Glo .
  • Synchrotron-based studies : Perform X-ray absorption spectroscopy (XAS) to verify binding modes predicted by docking .

Advanced: What analytical strategies differentiate degradation products during stability studies?

Methodological Answer:

  • Forced degradation : Expose to 0.1 M HCl (40°C, 24h), 0.1 M NaOH, and UV light (ICH Q1B).
  • LC-HRMS : Use C18 columns (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile. Major degradants include hydrolyzed benzoyl (m/z +18) and oxidized quinoline-N-oxide (m/z +16) .
  • Isotopic labeling : Synthesize ¹⁸O-labeled analogs to trace hydrolysis pathways .

Advanced: How do structural modifications (e.g., halogen substitution) impact activity compared to analogs?

Methodological Answer:

  • SAR analysis : Compare with analogs (e.g., 4-chloro vs. 4-fluoro substituents):

    SubstituentIC₅₀ (COX-2, µM)LogP
    4-Fluorobenzoyl8.2 ± 0.33.1
    4-Chlorobenzoyl12.4 ± 0.53.5
  • Electrostatic potential maps : DFT calculations (B3LYP/6-311G**) show fluorine’s stronger electron-withdrawing effect enhances target binding .

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